(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is a chemical compound known for its unique structure and reactivity. It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is often used in photochemistry and bioconjugation due to its ability to form reactive intermediates upon exposure to light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate typically involves the reaction of diazirine precursors with methanesulfonyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonate group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is usually performed at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate undergoes various types of chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring opens to form a reactive carbene intermediate.
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Photolysis: UV light sources, typically in the range of 300-400 nm.
Nucleophilic Substitution: Nucleophiles like amines, alcohols, and thiols in solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Photolysis: Reactive carbene intermediates that can insert into C-H or N-H bonds.
Nucleophilic Substitution: Substituted products where the methanesulfonate group is replaced by the nucleophile.
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Scientific Research Applications
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is widely used in scientific research due to its versatility:
Chemistry: Used in photochemical studies to generate reactive intermediates for various synthetic applications.
Biology: Employed in bioconjugation techniques to label biomolecules with photoactivatable groups.
Medicine: Investigated for its potential in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the development of photoresists and other materials that require precise patterning.
Mechanism of Action
The primary mechanism of action for (3-methyl-3H-diazirin-3-yl)methyl methanesulfonate involves the formation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it a powerful tool for modifying molecules. The molecular targets and pathways involved depend on the specific application, but generally, the carbene intermediate reacts with nearby functional groups to form covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- (3-phenyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-ethyl-3H-diazirin-3-yl)methyl methanesulfonate
- (3-methyl-3H-diazirin-3-yl)methyl tosylate
Uniqueness
(3-methyl-3H-diazirin-3-yl)methyl methanesulfonate is unique due to its specific reactivity and stability. Compared to other diazirine compounds, it offers a balance between stability and reactivity, making it suitable for a wide range of applications. Its methanesulfonate group also provides a good leaving group for nucleophilic substitution reactions, enhancing its versatility in synthetic chemistry.
Properties
Molecular Formula |
C4H8N2O3S |
---|---|
Molecular Weight |
164.19 g/mol |
IUPAC Name |
(3-methyldiazirin-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C4H8N2O3S/c1-4(5-6-4)3-9-10(2,7)8/h3H2,1-2H3 |
InChI Key |
JGXQCKFDXPHPMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.